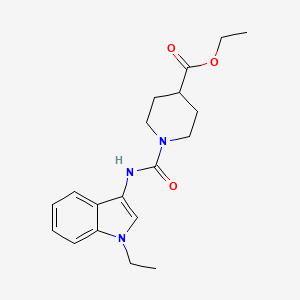

ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of indole and piperidine, both of which are significant in medicinal chemistry. Indole is a heterocyclic compound that is found in many natural products and drugs . Piperidine is a common backbone in many pharmaceuticals and is known for its basicity and ability to participate in various chemical reactions.

Molecular Structure Analysis

The compound likely contains an indole ring, which is a fused benzene and pyrrole ring, attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would depend on the positions of the substituents.Chemical Reactions Analysis

Indole and piperidine derivatives can undergo a variety of chemical reactions. For instance, indoles can participate in electrophilic substitution reactions . Piperidines, being basic, can participate in acid-base reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, indole derivatives like this compound might be expected to have moderate polarity and could potentially form hydrogen bonds .Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can result in a range of therapeutic possibilities .

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate has several advantages for lab experiments, such as its ability to inhibit the growth of cancer cells, improve cognitive function, and protect dopaminergic neurons. However, there are also limitations to using this compound in lab experiments, such as its potential toxicity and the need for further research to determine its safety and efficacy.

Direcciones Futuras

For research on ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate include its potential use in combination therapy for cancer, its ability to cross the blood-brain barrier, and its safety and efficacy in clinical trials.

Métodos De Síntesis

The synthesis of ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate involves the reaction of ethyl 4-piperidinecarboxylate with 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of indole-3-carboxamidine. The reaction takes place at room temperature and the product is obtained in good yield. The structure of the compound is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Aplicaciones Científicas De Investigación

Ethyl 1-((1-ethyl-1H-indol-3-yl)carbamoyl)piperidine-4-carboxylate has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and reduce the severity of motor symptoms.

Propiedades

IUPAC Name |

ethyl 1-[(1-ethylindol-3-yl)carbamoyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-3-21-13-16(15-7-5-6-8-17(15)21)20-19(24)22-11-9-14(10-12-22)18(23)25-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDTXUSXMYPSNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)

![2-[[4-Ethyl-5-[(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2899493.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2899503.png)

![1-Ethyl-6-fluoro-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2899507.png)

![N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]prop-2-enamide](/img/structure/B2899509.png)

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylic Acid](/img/structure/B2899512.png)